BMS-695735 - 1054315-48-8

BMS-695735

Catalog Number: EVT-263119
CAS Number: 1054315-48-8
Molecular Formula: C26H31ClFN7O
Molecular Weight: 512.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-695735 is a benzimidazole inhibitor of the insulin-like growth factor-1 receptor with broad spectrum in vivo antitumor activity. BMS-695735 was found to have potent CYP3A4 inhibition, CYP3A4 induction mediated by PXR transactivation, poor aqueous solubility, and high plasma protein binding.
Overview

BMS-695735 is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology. This compound is classified as a selective inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways that regulate cell growth and proliferation. The development of BMS-695735 is part of ongoing research efforts to find effective treatments for various types of cancer by targeting specific molecular mechanisms involved in tumorigenesis.

Source and Classification

BMS-695735 was developed by Bristol-Myers Squibb, a pharmaceutical company known for its innovative drug discovery and development efforts. The compound falls under the category of kinase inhibitors, specifically targeting the mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancerous cells. By inhibiting these pathways, BMS-695735 aims to halt the proliferation of cancer cells and induce apoptosis.

Synthesis Analysis

Methods

The synthesis of BMS-695735 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through coupling reactions, often employing palladium-catalyzed cross-coupling methods. Subsequent steps involve functional group modifications to enhance the compound's potency and selectivity.

Technical Details

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Coupling Reactions: Palladium-catalyzed reactions are commonly used to form carbon-carbon bonds, which are crucial for building the compound's framework.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography to isolate BMS-695735 from by-products and unreacted materials.
Molecular Structure Analysis

Structure

BMS-695735 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise three-dimensional arrangement of atoms is critical for its interaction with target proteins.

Data

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 338.36 g/mol
  • Structural Features: The compound contains heteroatoms such as nitrogen and oxygen, which are integral to its binding affinity.
Chemical Reactions Analysis

Reactions

BMS-695735 undergoes various chemical reactions, primarily involving interactions with target kinases. These interactions can lead to covalent modifications or reversible binding, depending on the nature of the kinase and the specific reaction conditions.

Technical Details

  1. Kinase Inhibition: BMS-695735 binds to the ATP-binding site of target kinases, effectively blocking their activity.
  2. Selectivity Profile: The compound exhibits selectivity towards certain kinases over others, which is essential for minimizing off-target effects and enhancing therapeutic efficacy.
Mechanism of Action

Process

The mechanism of action for BMS-695735 involves its binding to specific kinases within the MAPK signaling pathway. By inhibiting these kinases, BMS-695735 disrupts downstream signaling events that promote cell division and survival in cancer cells.

Data

  1. Cellular Effects: Treatment with BMS-695735 has been shown to reduce cell proliferation in various cancer cell lines.
  2. Apoptosis Induction: The compound promotes programmed cell death in response to growth factor deprivation or other stress signals.
Physical and Chemical Properties Analysis

Physical Properties

BMS-695735 is typically presented as a solid at room temperature with moderate solubility in organic solvents. Its melting point and solubility characteristics are essential for formulation development in pharmaceutical applications.

Chemical Properties

  1. Stability: BMS-695735 demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: The presence of functional groups allows for potential modifications that can enhance its pharmacological profile.
Applications

BMS-695735 has potential applications in scientific research, particularly in preclinical studies aimed at understanding its efficacy against various cancers. Its role as a selective kinase inhibitor positions it as a candidate for targeted therapy strategies in oncology.

Introduction to BMS-695735

Discovery and Development by Bristol Myers Squibb

BMS-695735 emerged from a systematic medicinal chemistry campaign at Bristol Myers Squibb (BMS) aimed at optimizing the benzimidazole chemotype for targeting the insulin-like growth factor-1 receptor (IGF-1R). Its discovery was disclosed in 2008 as part of efforts to improve the pharmacokinetic and safety profile of the lead compound BMS-536924, an earlier benzimidazole IGF-1R inhibitor. BMS-536924 demonstrated promising in vivo antitumor activity but suffered from significant limitations, including potent CYP3A4 inhibition, pregnane X receptor (PXR)-mediated CYP3A4 induction, poor aqueous solubility, and high plasma protein binding [5]. Through scaffold modification, BMS scientists replaced the imidazole side chain with a 4-chloropyrazole moiety and introduced a 3-fluoropropyl group on the piperidine ring. This yielded BMS-695735 (compound 10), which retained potent IGF-1R inhibition while exhibiting reduced CYP3A4 interactions, lower PXR activation, and improved solubility—critical advancements enabling its progression as an orally bioavailable antitumor candidate [5].

Structural Classification: Benzimidazole-Based Kinase Inhibitor

BMS-695735 belongs to the benzimidazole class of small-molecule kinase inhibitors. Its chemical structure is defined as 4-((2-(4-chloro-1H-pyrazol-1-yl)ethyl)amino)-3-(5-(1-(3-fluoropropyl)piperidin-4-yl)-7-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (CAS: 1054315-48-8) with a molecular weight of 512.02 g/mol (C₂₆H₃₁ClFN₇O) [4] [6]. Key structural features include:

  • A 7-methylbenzimidazole core serving as the ATP-competitive hinge-binding motif.
  • A 4-chloropyrazole ethylamine side chain enhancing solubility and reducing off-target effects.
  • A 3-fluoropropyl-piperidinyl group optimizing kinase selectivity and cellular potency [5].The fluoropropyl moiety improves metabolic stability by reducing oxidative metabolism, while the chloropyrazole group mitigates CYP3A4 inhibition observed in earlier analogs [4]. This structure classifies BMS-695735 as a Type I kinase inhibitor, binding the active conformation of IGF-1R with the DFG-Asp residue oriented inward (DFG-in) and the activation loop poised for catalysis [8] [10].

Table 1: Physicochemical Properties of BMS-695735

PropertyValue
Molecular FormulaC₂₆H₃₁ClFN₇O
Molecular Weight512.02 g/mol
CAS Number1054315-48-8
SolubilitySoluble in DMSO; insoluble in water
Purity>98% (HPLC)
Storage Conditions-20°C (solid); -80°C (solution)

Therapeutic Target: Insulin-Like Growth Factor-1 Receptor (IGF-1R)

BMS-695735 is a potent and selective ATP-competitive inhibitor of IGF-1R tyrosine kinase, exhibiting an IC₅₀ of 34 nM against the purified enzyme [6]. IGF-1R is a transmembrane receptor tyrosine kinase (RTK) central to the regulation of cell growth, survival, and metabolism. Structurally, it exists as a disulfide-linked (αβ)₂ heterotetramer. Ligand binding (IGF-1 or IGF-2) induces autophosphorylation of tyrosine residues (Y1131, Y1135, Y1136) in the activation loop, triggering downstream signaling via the PI3K-AKT-mTOR and RAS-MAPK pathways [2] [10]. BMS-695735 binds the kinase domain in its active conformation, stabilizing the "C-helix-in" and "DFG-Asp-in" states. This prevents ATP binding and subsequent transphosphorylation, effectively blocking signal transduction [10]. While BMS-695735 exhibits moderate cross-reactivity with the insulin receptor (IR; IC₅₀ = 72 nM) due to high kinase domain homology, it shows negligible activity against PKCα, PKCδ, IKK, Akt, or CDK2, underscoring its selectivity within the kinome [6].

Table 2: Kinase Selectivity Profile of BMS-695735

KinaseIC₅₀ (nM)KinaseIC₅₀ (nM)
IGF-1R34FAK165
Insulin Receptor (IR)72Lck14
PKCα>10,000CDK2>10,000

Rationale for Targeting IGF-1R in Oncology

The IGF-1R pathway represents a high-priority oncology target due to its pivotal role in tumorigenesis and cancer progression. Key rationales include:

  • Oncogenic Signaling Amplification: IGF-1R is overexpressed or hyperactivated in diverse malignancies (e.g., breast, lung, sarcoma), driving proliferation, angiogenesis, metastasis, and epithelial-mesenchymal transition (EMT) via PI3K-AKT and MAPK cascades [7] [10].
  • Therapeutic Resistance: IGF-1R activation confers resistance to chemotherapy, radiotherapy, and targeted agents (e.g., anti-HER2 therapies). Physical interaction between IGF-1R and HER2 in trastuzumab-resistant breast cancer cells exemplifies pathway crosstalk as a resistance mechanism [7].
  • Ligand-Driven Malignancy: Elevated circulating IGF-1 levels correlate with increased risk for prostate, breast, and ovarian cancers, establishing a paracrine/endocrine growth stimulus for tumors [7].BMS-695735 demonstrated broad-spectrum in vivo antitumor activity in xenograft models, validating IGF-1R inhibition as a therapeutic strategy. Its oral bioavailability and optimized pharmacokinetics addressed limitations of earlier IGF-1R inhibitors (e.g., antibody-based agents like figitumumab or small molecules like linsitinib), which showed limited efficacy in late-stage clinical trials due to insulin receptor cross-inhibition, compensatory hyperinsulinemia, and inadequate biomarker-driven patient stratification [5] [7]. The benzimidazole scaffold of BMS-695735 thus represented a significant advancement in targeting IGF-1R-dependent oncogenic signaling.

Table 3: Nomenclature of BMS-695735

Identifier TypeName(s)
Systematic IUPAC4-((2-(4-Chloro-1H-pyrazol-1-yl)ethyl)amino)-3-(5-(1-(3-fluoropropyl)piperidin-4-yl)-7-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one
SynonymsBMS-695735; BMS 695735; BMS695735; CHEMBL459729; BDBM27888; DNC008930
CAS Registry1054315-48-8

Properties

CAS Number

1054315-48-8

Product Name

BMS-695735

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one

Molecular Formula

C26H31ClFN7O

Molecular Weight

512.0 g/mol

InChI

InChI=1S/C26H31ClFN7O/c1-17-13-19(18-4-10-34(11-5-18)9-2-6-28)14-22-24(17)33-25(32-22)23-21(3-7-30-26(23)36)29-8-12-35-16-20(27)15-31-35/h3,7,13-16,18H,2,4-6,8-12H2,1H3,(H,32,33)(H2,29,30,36)

InChI Key

VWELCPLMPPEKOL-UHFFFAOYSA-N

SMILES

Cc1cc(cc2c1[nH]c(n2)c3c(cc[nH]c3=O)NCCn4cc(cn4)Cl)C5CCN(CC5)CCCF

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-695735; BMS 695735; BMS695735; CHEMBL459729; BDBM27888; DNC008930.

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCCN4C=C(C=N4)Cl)C5CCN(CC5)CCCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.